1-(4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone
CAS No.:
Cat. No.: VC17935314
Molecular Formula: C14H18O7
Molecular Weight: 298.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18O7 |
|---|---|
| Molecular Weight | 298.29 g/mol |
| IUPAC Name | 1-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
| Standard InChI | InChI=1S/C14H18O7/c1-7(16)8-2-4-9(5-3-8)20-14-13(19)12(18)11(17)10(6-15)21-14/h2-5,10-15,17-19H,6H2,1H3 |
| Standard InChI Key | GOZCEKPKECLKNO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure consists of two primary components:
-
Acetophenone backbone: A 4-hydroxyacetophenone group with a ketone functional group at the C-1 position and a hydroxyl group at the C-4 position of the phenyl ring.
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β-D-Glucopyranosyl moiety: A tetrahydropyran ring with stereospecific hydroxyl groups at C-2, C-3, and C-4, along with a hydroxymethyl group at C-6. The glycosidic bond connects the anomeric carbon (C-1′) of the sugar to the phenolic oxygen of the acetophenone .
Stereochemical Configuration
The glucopyranosyl unit adopts the ^2S,3R,4S,5S,6R^ configuration, ensuring optimal hydrogen bonding between hydroxyl groups and biological targets. This stereochemistry is critical for its enzymatic recognition and bioactivity .
Synthetic Approaches
Fries Rearrangement and Glycosidation
Dintzner et al. developed a stereoselective route involving two intramolecular rearrangements :
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Clay-catalyzed sigmatropic shift: Converts allyl phenyl ether intermediates to phenolic derivatives.
-
Lewis acid-catalyzed Fries rearrangement: Regioselectively positions the acetyl group on the phenyl ring to yield 4-hydroxyacetophenone precursors.
The final step employs Koenigs-Knorr glycosidation, utilizing 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide and silver oxide to form the β-glycosidic bond .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| sigmatropic shift | Montmorillonite K10, CH~2~Cl~2~, reflux | 45–60 |
| Fries rearrangement | AlCl~3~, 0°C to RT | 70–85 |
| Glycosidation | Ag~2~O, DMF, molecular sieves | 50–65 |
Enzymatic Glycosylation
Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Annphenone, a structural analog, was characterized using ^1^H and ^13^C NMR (Table 1) :
Table 1: NMR Data for Annphenone (CD~3~OD)
| Position | ^1^H δ (ppm) | ^13^C δ (ppm) | Correlation (HMBC) |
|---|---|---|---|
| 1 | - | 205.66 (C=O) | C-2, C-3, C-5 |
| 3 | 6.13 (d, J=2.4 Hz) | 96.90 | C-1, C-2, C-4 |
| 5 | 6.33 (d, J=2.4 Hz) | 95.23 | C-1, C-6 |
| 1′ | 5.08 (d, J=7.7 Hz) | 102.62 | C-2′, C-3′ |
| -OCH~3~ | 3.81 (s) | 56.65 | C-6 |
Mass Spectrometry (MS)
High-resolution ESI-MS of the compound revealed a molecular ion peak at m/z 183.06505, corresponding to the acetophenone aglycone after glucose cleavage .
Biological Activities
Anti-Inflammatory Properties
In a TPA-induced mouse ear edema model, structurally related acetophenone glucosides reduced inflammation by 60–75% at 0.1 mg/ear . Mechanistic studies suggest inhibition of NF-κB and COX-2 pathways, though direct evidence for 1-(4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone remains pending .
Role in Plant Defense
PgUGT5 and PgUGT5b contribute to spruce resistance against the spruce budworm (Choristoneura fumiferana) by glycosylating toxic acetophenones, which are stored as inert glycosides and hydrolyzed upon herbivory .
Comparative Analysis with Analogous Compounds
Structural and Functional Divergence
| Compound | Glycosylation Site | Bioactivity | Source |
|---|---|---|---|
| Annphenone | C-4 | Antioxidant | Annona squamosa |
| Gnaphaliol 9-O-propanoate | C-9 | Anti-inflammatory | Helichrysum italicum |
| Pungenin | C-3 | Insect resistance | Picea glauca |
The C-4 glycosylation in 1-(4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone enhances its solubility and target specificity compared to C-3 or C-9 analogs .
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